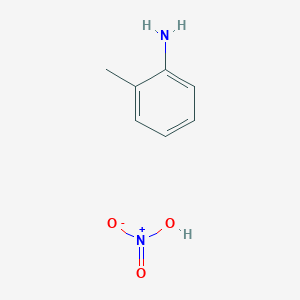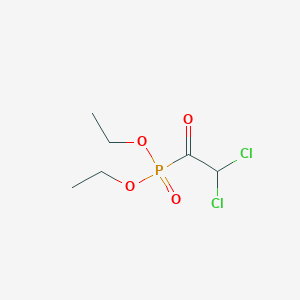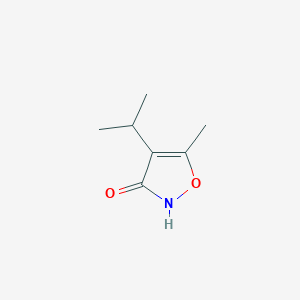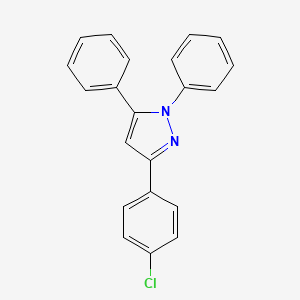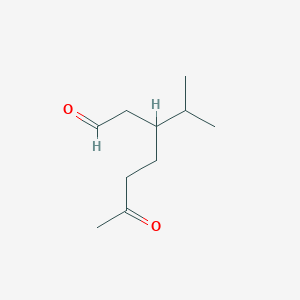
6-Oxo-3-(propan-2-yl)heptanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound features both an aldehyde and a ketone functional group, making it a versatile molecule in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxo-3-(propan-2-yl)heptanal can be achieved through various organic reactions. One common method involves the oxidation of 3-(propan-2-yl)heptanal using oxidizing agents such as potassium permanganate or chromium trioxide . The reaction is typically carried out under controlled temperature and pH conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale oxidation processes. These processes utilize continuous flow reactors to maintain consistent reaction conditions and high yields. Catalysts such as palladium or platinum may be employed to enhance the efficiency of the oxidation reaction .
Analyse Des Réactions Chimiques
Types of Reactions
6-Oxo-3-(propan-2-yl)heptanal undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the aldehyde group to a carboxylic acid.
Reduction: Reduction reactions can convert the ketone group to a secondary alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Grignard reagents, organolithium compounds
Major Products Formed
Oxidation: 6-Oxo-3-(propan-2-yl)heptanoic acid
Reduction: 6-Hydroxy-3-(propan-2-yl)heptanal
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
6-Oxo-3-(propan-2-yl)heptanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances and flavoring agents.
Mécanisme D'action
The mechanism of action of 6-Oxo-3-(propan-2-yl)heptanal involves its interaction with various molecular targets. The aldehyde and ketone groups can form covalent bonds with nucleophilic sites on enzymes and proteins, potentially altering their activity. This compound may also participate in redox reactions, influencing cellular oxidative states .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Isopropyl-6-oxoheptanoic acid
- 6-Hydroxy-3-(propan-2-yl)heptanal
- 3-(Propan-2-yl)heptanal
Uniqueness
Its structure allows for selective modifications, making it a valuable intermediate in organic synthesis .
Propriétés
Numéro CAS |
26238-82-4 |
|---|---|
Formule moléculaire |
C10H18O2 |
Poids moléculaire |
170.25 g/mol |
Nom IUPAC |
6-oxo-3-propan-2-ylheptanal |
InChI |
InChI=1S/C10H18O2/c1-8(2)10(6-7-11)5-4-9(3)12/h7-8,10H,4-6H2,1-3H3 |
Clé InChI |
FPRPHSFWFCJDLK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(CCC(=O)C)CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


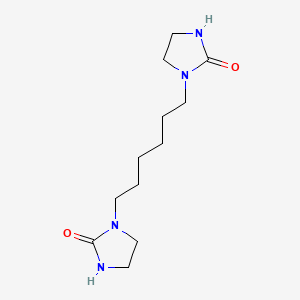
![4-Methyldibenzo[b,lmn]phenanthridine](/img/structure/B14686615.png)

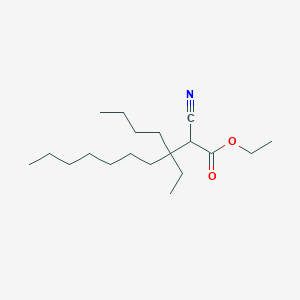
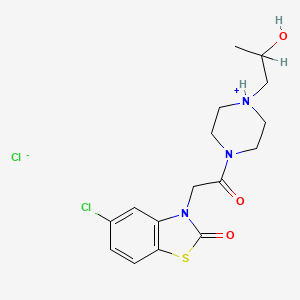
![1,1'-[1,4-Phenylenebis(oxy)]bis(4-isocyanatobenzene)](/img/structure/B14686624.png)
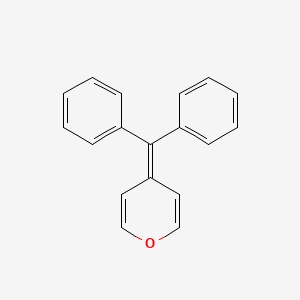
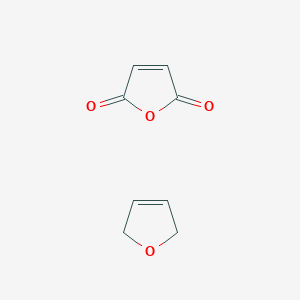
![2-Chloro-5-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14686651.png)
